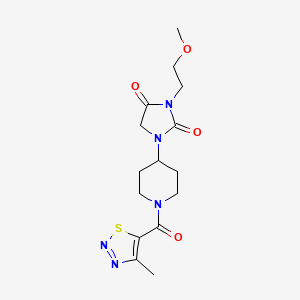
3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H21N5O4S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a thiadiazole moiety, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₂₁N₅O₄S
- Molecular Weight : 367.4 g/mol
- CAS Number : 2034605-45-1
Antimicrobial Properties
Research indicates that derivatives of thiadiazole, such as the one under consideration, exhibit notable antimicrobial activity . Studies have shown that similar compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 4-Methyl-1,2,3-thiadiazole-5-carboxamide | Moderate antimicrobial activity | |
| N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)-4-methyl-thiadiazole | Enhanced anticancer properties |
The presence of the thiadiazole ring is crucial for this activity, as it interacts with microbial enzymes and disrupts cellular functions.
Anticancer Activity
Thiadiazole derivatives are also recognized for their anticancer properties . The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For example:
- In vitro studies have shown that compounds with similar structures can suppress the growth of human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) with IC₅₀ values indicating effective concentrations for inhibition .
| Cell Line | Compound | IC₅₀ (µg/mL) |
|---|---|---|
| A549 (Lung Cancer) | Thiadiazole Derivative | 4.27 |
| SK-MEL-2 (Skin Cancer) | Thiadiazole Derivative | 0.28 |
These findings suggest that the compound may inhibit key molecular targets involved in tumor growth and proliferation.
The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific molecular targets. For instance, docking studies have indicated that these compounds can bind to proteins involved in cell cycle regulation and apoptosis pathways . The structure–activity relationship (SAR) analysis highlights that substituents on the thiadiazole ring significantly influence the compound's efficacy against cancer cells.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Alam et al. (2011) reported on a series of thiadiazole derivatives that showed significant anticancer activity against multiple human cancer cell lines .
- Yang (2012) discovered that certain substituted thiadiazoles could induce apoptosis in breast and lung carcinoma cells through specific protein interactions .
- Hosseinzadeh et al. (2013) synthesized new thiadiazole derivatives that were evaluated for their cytotoxicity against prostate and breast cancer cell lines, showing promising results .
属性
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S/c1-10-13(25-17-16-10)14(22)18-5-3-11(4-6-18)20-9-12(21)19(15(20)23)7-8-24-2/h11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWCIUZGBHIFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













